Hexyl 3-mercaptobutanoate

Regulatory compliance Food safety Flavor ingredient procurement

Hexyl 3-mercaptobutanoate (CAS 796857-79-9) is an aliphatic sulfur-containing fatty acid ester belonging to the class of mercapto esters, recognized as a flavoring agent with GRAS (Generally Recognized as Safe) designation and FEMA number 4136. The compound possesses a molecular formula of C₁₀H₂₀O₂S (MW 204.33) and is characterized as a colorless to pale yellow liquid with a fruity, green, herbaceous aroma profile at 0.10% in propylene glycol.

Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
CAS No. 796857-79-9
Cat. No. B15192738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 3-mercaptobutanoate
CAS796857-79-9
Molecular FormulaC10H20O2S
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CC(C)S
InChIInChI=1S/C10H20O2S/c1-3-4-5-6-7-12-10(11)8-9(2)13/h9,13H,3-8H2,1-2H3
InChIKeyHDYQKQAKXIPCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  soluble in triacetin and propylene glycol
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 3-Mercaptobutanoate (CAS 796857-79-9) FEMA 4136: Fatty Acid Ester Flavor Ingredient with GRAS Status


Hexyl 3-mercaptobutanoate (CAS 796857-79-9) is an aliphatic sulfur-containing fatty acid ester belonging to the class of mercapto esters, recognized as a flavoring agent with GRAS (Generally Recognized as Safe) designation and FEMA number 4136 [1]. The compound possesses a molecular formula of C₁₀H₂₀O₂S (MW 204.33) and is characterized as a colorless to pale yellow liquid with a fruity, green, herbaceous aroma profile at 0.10% in propylene glycol . Regulatory approvals include listing in the FDA Substances Added to Food (formerly EAFUS) database and JECFA evaluation (Session 68, 2007) under flavor number 1704 [2]. The compound is used as a flavor modifier in processed foods, particularly in dairy, fruit, and beverage applications [3].

Regulatory FEMA GRAS No. 4136, FDA EAFUS listed
Flavor Fruity, green, herbal aroma profile
Format Colorless to pale yellow liquid

Why Generic Substitution Fails for Hexyl 3-Mercaptobutanoate: Chain-Length-Dependent Odor Thresholds and Organoleptic Specificity


Generic substitution among 3-mercaptobutanoate esters or related thiols is not feasible due to pronounced structure-odor relationships governed by carbon chain length and functional group positioning. Mercapto esters exhibit chain-length-dependent odor thresholds, with minimum values observed for butanoate and pentanoate esters, and branched-chain esters demonstrating significantly lower thresholds than straight-chain counterparts [1]. Additionally, the presence of the mercapto (-SH) group versus hydroxy (-OH) substitution alters odor potency and character [2]. Specifically, hexyl 3-mercaptobutanoate (C₁₀ ester) provides a fruity, green, herbal note distinct from the pungent, alliaceous character of the methyl analog or the roasted, meaty profiles of mercapto acetates [3]. These organoleptic divergences, coupled with varying regulatory statuses (e.g., FEMA GRAS assignments differ among analogs), necessitate compound-specific selection in flavor formulation and procurement [4].

Attribute Target (Hexyl Ester) Substitute (Methyl Ester)
Odor character Fruity, green, herbal Pungent, alliaceous, onion-like
Regulatory status FEMA GRAS (No. 4136) May lack explicit FEMA GRAS
Chain-length effect C10 ester: moderate lipophilicity C5 ester: higher polarity, different release

Hexyl 3-Mercaptobutanoate Quantitative Evidence Guide: Comparative Physicochemical, Sensory, and Regulatory Data


Regulatory Recognition and FEMA GRAS Designation: Hexyl 3-Mercaptobutanoate vs. Unlisted Analogs

Hexyl 3-mercaptobutanoate possesses explicit FEMA GRAS designation (FEMA No. 4136, GRAS Publication No. 22) and FDA Substances Added to Food listing, providing a clear regulatory pathway for food and beverage applications in the United States [1]. This stands in contrast to numerous structurally analogous mercapto esters (e.g., 3-mercaptohexyl butyrate, certain 3-mercapto alkanoic acid esters) that lack specific FEMA GRAS affirmation, introducing regulatory uncertainty and additional compliance burdens for formulators [2]. The JECFA evaluation (No. 1704, 2007) further establishes international safety assessment for this specific compound [3].

Regulatory Status
Head-to-head
FEMA GRAS No. 4136, FDA EAFUS vs Many analogs lack explicit FEMA GRAS
Explicit regulatory pathway reduces compliance risk
JECFA evaluation No. 1704 additionally supports
Regulatory compliance Food safety Flavor ingredient procurement

Odor Character Differentiation: Fruity Green Herbal Note of Hexyl 3-Mercaptobutanoate vs. Pungent Alliaceous Methyl Analog

Sensory evaluation data from organoleptic composition patents and flavor databases delineate distinct odor profiles between 3-mercaptobutanoate esters. Hexyl 3-mercaptobutanoate at 0.10% concentration in propylene glycol is characterized by a fruity, green, herbal aroma . In contrast, methyl 3-mercaptobutanoate (CAS 54051-19-3) exhibits a pungent, alliaceous, onion-like odor profile, as documented in flavor descriptor listings [1]. This divergence in organoleptic character—fruity green vs. pungent sulfurous—precludes direct substitution between the two esters in flavor formulations requiring specific aroma nuances.

Odor Character
Head-to-head
Fruity, green, herbal vs Pungent, alliaceous, onion-like
Odor profile precludes direct substitution
Evaluated at typical flavor concentrations
Sensory analysis Flavor chemistry Organoleptic differentiation

Class-Level Potency Inference: Mercapto Ester Odor Thresholds vs. Polyfunctional Thiols

While compound-specific odor threshold data for hexyl 3-mercaptobutanoate remains limited in the open literature, class-level evidence from systematic studies of mercapto esters provides inferential differentiation. Vermeulen and Collin (2003) demonstrated that compared to other polyfunctional thiols, mercapto esters exhibit relatively high BE-GC-LoADS values (best estimate-gas chromatography-lowest amount detected by sniffing), indicating moderate rather than extreme potency [1]. This positions hexyl 3-mercaptobutanoate as a balanced flavor ingredient—sufficiently potent for trace-level efficacy without the handling and dosing challenges posed by ultra-potent thiols such as 3-mercapto-3-methylbutyl-formate (odor threshold 2-5 ppt) [2]. Engel and Takeoka (2015) further established that among mercapto esters, odor thresholds are strongly influenced by carbon chain length, with 3-mercaptohexyl acetate exhibiting a threshold of 0.039 ng/L in air, while longer-chain analogs show thresholds elevated by orders of magnitude [3].

Potency Context
Class-level inference
Mercapto esters: moderate potency (class-level)
Balanced potency avoids ultra-potent handling challenges
Compound-specific threshold data are limited
Odor threshold Potency GC-olfactometry Sulfur volatiles

Volatility and Partitioning: Predicted LogP and Henry's Law Constant for Application Suitability

Predicted physicochemical parameters differentiate hexyl 3-mercaptobutanoate from shorter-chain mercapto esters in terms of volatility and lipophilicity. The compound exhibits a predicted logP of 3.76-3.99 , indicating moderate lipophilicity suitable for partitioning into lipid phases of food matrices. Henry's Law Constant (25°C) estimates place the compound within the typical range for volatile thiols and mercaptans [1]. In contrast, methyl 3-mercaptobutanoate (logP ~1.2-1.5 estimated) and ethyl 3-mercaptobutanoate (logP ~1.8-2.1 estimated) are considerably more polar and water-miscible, affecting their release kinetics and flavor persistence in different food matrices [2]. The longer hexyl chain of the target compound confers enhanced fat solubility and modified temporal release characteristics compared to lower homologs.

Lipophilicity
Predicted
logP ~3.76–3.99
Higher lipophilicity supports fat-phase retention
Shorter-chain esters logP ~1.2–2.1; computed values
Physicochemical properties Volatility Partitioning Formulation

Optimal Application Scenarios for Hexyl 3-Mercaptobutanoate (CAS 796857-79-9) Based on Quantitative Evidence


Fruit-Flavored Beverages and Dairy Products Requiring FEMA GRAS-Validated Green/Fruity Notes

Hexyl 3-mercaptobutanoate is optimally deployed in fruit-flavored beverages (soft drinks, juice drinks) and dairy products (yogurt, ice cream) where its fruity, green, herbal aroma profile at 0.10% concentration provides distinctive top-note character . The explicit FEMA GRAS designation (No. 4136) eliminates regulatory ambiguity, enabling direct formulation without additional safety submissions required for unlisted mercapto ester analogs [1]. The compound's moderate logP (~3.76-3.99) supports appropriate partitioning in aqueous beverage systems while maintaining sufficient volatility for aroma impact .

Processed Fruit Preparations and Confections Avoiding Pungent Sulfurous Off-Notes

In processed fruit applications (jams, fruit fillings, confectionery), hexyl 3-mercaptobutanoate is preferred over methyl 3-mercaptobutanoate due to the latter's documented pungent, alliaceous, onion-like character . The hexyl ester's fruity green profile aligns with target fruit flavor archetypes (e.g., passion fruit, grape, tropical fruit), whereas the methyl analog introduces sulfurous off-notes incompatible with clean fruit flavor profiles [1]. Selection of the hexyl ester mitigates sensory defect risks and reduces reformulation iterations .

Fat-Containing Baked Goods and Savory Applications Leveraging Enhanced Lipophilicity

The higher logP of hexyl 3-mercaptobutanoate relative to shorter-chain mercapto esters (logP ~3.76-3.99 vs. ~1.2-2.1 for methyl/ethyl analogs) confers advantageous partitioning into lipid phases of baked goods, savory snacks, and processed meats . This lipophilic character promotes flavor retention during thermal processing and controlled release upon consumption, enhancing flavor longevity and reducing flash-off losses compared to more polar homologs [1]. The compound's moderate potency (inferred from class-level BE-GC-LoADS data) allows effective dosing at low ppm levels without overwhelming the sensory profile .

Flavor House Reference Standard and Quality Control Benchmark

Given its established regulatory status (FDA EAFUS listed, FEMA 4136, JECFA 1704) and defined organoleptic profile, hexyl 3-mercaptobutanoate serves as a reliable reference standard for analytical method development and quality control in flavor manufacturing . Commercial batches with assay specifications of 98.00-100.00% (racemate) provide consistent purity benchmarks for GC-MS calibration and sensory panel training [1]. This contrasts with less-characterized mercapto esters that lack comprehensive purity specifications and validated analytical reference data .

Application
Selection Property
Validation Focus
Fruit-flavored beverages & dairy
FEMA GRAS-validated fruity green aroma
Regulatory compliance and aroma match
Processed fruit & confections
Fruity green profile avoiding pungent off-notes
Organoleptic differentiation from methyl analog
Fat-containing baked goods & savory
Elevated lipophilicity for fat-phase partitioning
Flavor retention during thermal processing
Flavor QC & reference standard
Established regulatory benchmark and purity specs
Analytical method validation and batch consistency

Technical Documentation Hub

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